molecular formula C17H23FO3 B1326199 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone CAS No. 898755-96-9

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

Cat. No.: B1326199
CAS No.: 898755-96-9
M. Wt: 294.36 g/mol
InChI Key: IIYODZVVRFMPIN-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring, a fluorine atom, and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Butyrophenone Moiety: This step often involves Friedel-Crafts acylation using butyrophenone derivatives and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenones with various functional groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Materials Science: Utilized in the development of polymers and advanced materials with specific properties.

    Chemical Manufacturing: Employed as a precursor in the production of various industrial chemicals.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and fluorine atom contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde
  • 5-Fluoro-2-methylbenzophenone
  • 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2-methylbutyrophenone

Comparison:

  • Structural Differences: The presence of the fluorine atom and the specific positioning of the dioxane ring and butyrophenone moiety make 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone unique.
  • Reactivity: The fluorine atom influences the compound’s reactivity, particularly in substitution reactions.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct properties and uses, especially in medicinal chemistry and materials science.

This detailed overview provides a comprehensive understanding of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-12-7-8-13(18)9-14(12)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYODZVVRFMPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646011
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-96-9
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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